

# ATTO 465 Maleimide: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: ATTO 465 maleimid

Cat. No.: B1262725

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This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of **ATTO 465 maleimide**, a fluorescent probe widely utilized in biological research and drug development. This document details the dye's spectral characteristics, outlines protocols for its use in labeling and cellular analysis, and presents visual workflows to aid in experimental design.

## Core Chemical and Physical Properties

ATTO 465 is a fluorescent label derived from acriflavine, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] The maleimide functional group allows for the specific labeling of sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins.[3][4]

## Physicochemical and Spectroscopic Data

The key quantitative properties of **ATTO 465 maleimide** are summarized in the tables below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	518 g/mol	
Excitation Maximum ( $\lambda_{ex}$ )	453 nm	
Emission Maximum ( $\lambda_{em}$ )	506 nm	
Molar Extinction Coefficient ( $\epsilon$ )	$7.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	
Fluorescence Quantum Yield ( $\eta_{fl}$ )	70%	
Fluorescence Lifetime ( $\tau_{fl}$ )	5.0 ns	
Stokes Shift	53 nm	
Recommended Excitation Range	420 - 465 nm	
Solubility	Soluble in polar solvents like DMF and DMSO	
Storage	Store at $-20^\circ\text{C}$ , protected from light and moisture	

Table 1: Core physicochemical and spectroscopic properties of **ATTO 465 maleimide**.

Correction Factors for Degree of Labeling (DOL) Calculation	Value	Reference
CF <sub>260</sub> (for DNA)	1.09	
CF <sub>280</sub> (for Proteins)	0.48	

Table 2: Correction factors for determining the degree of labeling of biomolecules.

## Experimental Protocols

### Protein Labeling with ATTO 465 Maleimide

This protocol outlines the general procedure for labeling proteins with **ATTO 465 maleimide**. Optimization may be required for specific proteins and applications.

Materials:

- Protein of interest with available sulfhydryl groups
- **ATTO 465 maleimide**
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reducing agent (e.g., DTT or TCEP), optional
- Quenching reagent (e.g., glutathione or mercaptoethanol), optional
- Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

- Protein Preparation:
  - Dissolve the protein in the reaction buffer at a concentration of 50-100  $\mu$ M.
  - If the protein contains disulfide bonds that need to be reduced to expose sulfhydryl groups, incubate with a 10-fold molar excess of a reducing agent like DTT or TCEP. If DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide dye, as it will react with the maleimide. TCEP does not require removal.
  - To prevent re-oxidation of thiols, it is advisable to perform the labeling in an oxygen-free environment, for example, by using degassed buffers.
- Dye Preparation:
  - Immediately before use, prepare a 10-20 mM stock solution of **ATTO 465 maleimide** in anhydrous DMF or DMSO. Protect the stock solution from light.

- Labeling Reaction:
  - Add a 10-20 molar excess of the **ATTO 465 maleimide** stock solution to the protein solution. Add the dye dropwise while gently stirring.
  - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching (Optional):
  - To stop the reaction, a low molecular weight thiol such as glutathione or mercaptoethanol can be added to consume any excess maleimide.
- Purification:
  - Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis at 4°C in an appropriate buffer.

## Fluorescence Microscopy with ATTO 465-Labeled Probes

The following is a general protocol for immunofluorescence staining of fixed cells using an antibody labeled with ATTO 465.

Materials:

- Cells cultured on coverslips
- ATTO 465-labeled antibody
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS), if targeting intracellular antigens
- Blocking buffer (e.g., 1-5% BSA in PBS)

- Mounting medium

Procedure:

- Cell Fixation:
  - Wash cells briefly with PBS.
  - Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
  - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
  - Incubate the fixed cells with permeabilization buffer for 10-15 minutes at room temperature.
  - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
  - Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
- Antibody Incubation:
  - Dilute the ATTO 465-labeled primary antibody in blocking buffer to the desired concentration.
  - Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
  - If using an unlabeled primary antibody, follow with an ATTO 465-labeled secondary antibody, incubating for 1 hour at room temperature.
- Washing:
  - Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.

- Mounting:
  - Mount the coverslips onto microscope slides using a suitable mounting medium.
  - Seal the edges of the coverslip with nail polish and let it dry.
- Imaging:
  - Image the samples on a fluorescence microscope equipped with appropriate filters for ATTO 465 (Excitation: ~450 nm, Emission: ~510 nm). A standard DAPI or FITC filter set may not be optimal. A filter set with an excitation filter around 440-460 nm and an emission filter around 500-540 nm is recommended.
  - Acquire images using the lowest possible laser power and exposure time to minimize photobleaching.

## Flow Cytometry with ATTO 465-Labeled Probes

This protocol provides a general workflow for staining cells for flow cytometry analysis using an ATTO 465-labeled antibody.

### Materials:

- Cell suspension
- ATTO 465-labeled antibody
- Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Fixation/Permeabilization buffers (if required for intracellular targets)
- Unstained and single-color compensation controls

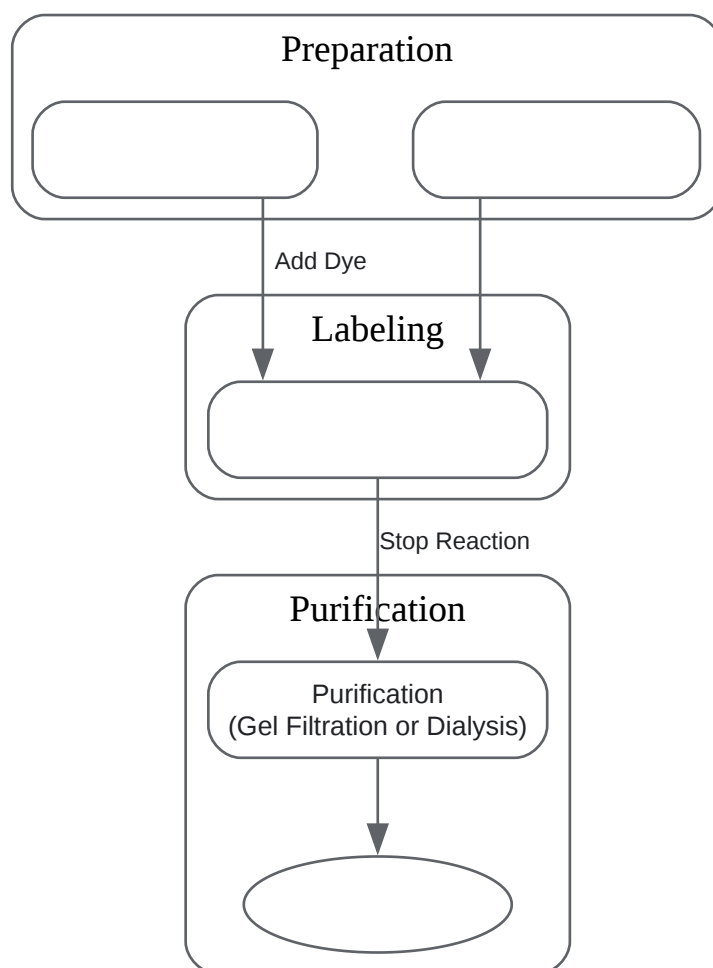
### Procedure:

- Cell Preparation:
  - Prepare a single-cell suspension at a concentration of  $1 \times 10^6$  cells/mL in ice-cold flow cytometry staining buffer.

- Fc Receptor Blocking (Optional but Recommended):
  - Incubate cells with an Fc receptor blocking antibody for 10-15 minutes on ice to prevent non-specific binding of the labeled antibody.
- Antibody Staining:
  - Add the predetermined optimal concentration of the ATTO 465-labeled antibody to the cell suspension.
  - Incubate for 20-30 minutes on ice, protected from light.
- Washing:
  - Wash the cells twice with 1-2 mL of ice-cold flow cytometry staining buffer by centrifugation (e.g., 300-400 x g for 5 minutes) and decanting the supernatant.
- Fixation (Optional):
  - If cells are not to be analyzed immediately, they can be fixed with a suitable fixative (e.g., 1-4% paraformaldehyde).
- Data Acquisition:
  - Resuspend the cell pellet in an appropriate volume of flow cytometry staining buffer.
  - Analyze the samples on a flow cytometer equipped with a laser line that can efficiently excite ATTO 465 (e.g., a 445 nm or 458 nm laser).
  - Set up appropriate forward and side scatter gates to identify the cell population of interest.
  - Use an unstained control to set the baseline fluorescence and a single-color ATTO 465 control to set up the correct voltage for the detector and for compensation calculations.

## Visualizations

### Experimental Workflow for Protein Labeling

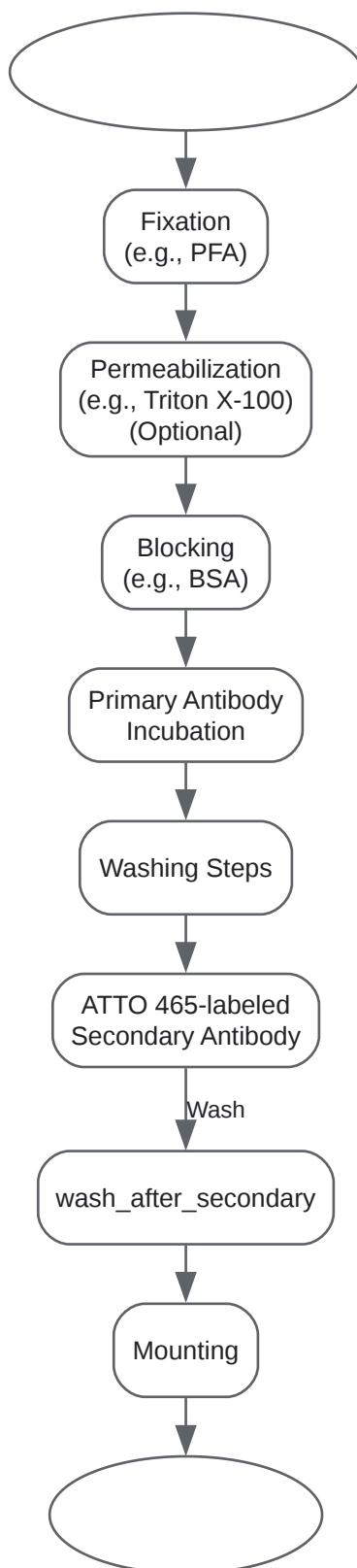


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Caption: Workflow for labeling proteins with **ATTO 465 maleimide**.

## Logical Relationship for a General Immunofluorescence Experiment





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Caption: General workflow for an immunofluorescence experiment.

Disclaimer: A specific signaling pathway diagram involving **ATTO 465 maleimide** could not be generated as no research articles detailing such a specific application were identified during the literature search.

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## References

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